3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a versatile compound used in scientific research. It offers immense potential in developing innovative drugs and exploring various biological processes.
Preparation Methods
The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves multiple steps. One common route includes the treatment of a precursor compound with substituted phenyl isothiocyanate . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
Scientific Research Applications
3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research. It is used in the development of new drugs, particularly in the fields of antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular treatments . The compound’s ability to bind with various enzymes and receptors makes it a valuable tool in exploring biological processes and developing therapeutic agents .
Mechanism of Action
Comparison with Similar Compounds
Compared to other triazole-containing compounds, 3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique structure and properties. Similar compounds include fluconazole, voriconazole, trazodone, nefazodone, trapidil, estazolam, and rufinamide . These compounds share a triazole moiety but differ in their specific applications and therapeutic effects.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5O2S/c1-14-9-11-17(12-10-14)34(32,33)22-21-28-20(18-7-2-3-8-19(18)31(21)30-29-22)27-16-6-4-5-15(13-16)23(24,25)26/h2-13H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYZQFOLWRDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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